1-Methyl-decahydro-1,6-naphthyridine

Physicochemical profiling Lead optimization Medicinal chemistry

1-Methyl-decahydro-1,6-naphthyridine (CAS 933733-46-1) is a fully saturated, fused bicyclic diamine with nitrogen atoms at the 1- and 6-positions. Its rigid, hydrogenated scaffold distinguishes it from aromatic naphthyridines and makes it a versatile intermediate for medicinal chemistry, particularly as a saturated heterocyclic building block for IDO1 inhibitor programs.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
CAS No. 933733-46-1
Cat. No. B1431783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-decahydro-1,6-naphthyridine
CAS933733-46-1
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCN1CCCC2C1CCNC2
InChIInChI=1S/C9H18N2/c1-11-6-2-3-8-7-10-5-4-9(8)11/h8-10H,2-7H2,1H3
InChIKeyKAWCNZLKKVCXSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-decahydro-1,6-naphthyridine CAS 933733-46-1: Core Chemical Identity and Procurement Baseline


1-Methyl-decahydro-1,6-naphthyridine (CAS 933733-46-1) is a fully saturated, fused bicyclic diamine with nitrogen atoms at the 1- and 6-positions . Its rigid, hydrogenated scaffold distinguishes it from aromatic naphthyridines and makes it a versatile intermediate for medicinal chemistry, particularly as a saturated heterocyclic building block for IDO1 inhibitor programs [1]. The compound is typically supplied as a mixture of diastereomers with a minimum purity specification of 95% .

Workflow Saturated heterocyclic building block for IDO1 inhibitor SAR studies
Selection N-Methyl decahydro-1,6-naphthyridine scaffold
Use Context Diastereomeric mixture; research-grade synthetic intermediate

Why 1-Methyl-decahydro-1,6-naphthyridine Cannot Be Substituted by Unalkylated or Other N-Alkyl Decahydro-1,6-naphthyridines


The presence of the N-methyl group in 1-methyl-decahydro-1,6-naphthyridine fundamentally alters the electronic and steric profile of the saturated bicyclic scaffold, which directly impacts its reactivity, lipophilicity, and biological target engagement. The unalkylated parent (decahydro-1,6-naphthyridine, CAS 933704-54-2) has a lower predicted logP and distinct pKa due to the secondary amine, while bulkier N-alkyl analogs (e.g., N-ethyl, N-benzyl) further shift these properties. In the context of IDO1 inhibitor development, the methyl substituent was specifically incorporated to optimize cellular potency and pharmacokinetic parameters relative to the unsubstituted core [1]; replacing it with an alternative N-alkyl group would be expected to yield a different structure-activity relationship, making direct interchange scientifically unsound.

Unsubstituted core

Lower lipophilicity and altered pKa may shift cellular target engagement and PK profile.

Bulkier N-alkyl analogs

Increased steric demand may disrupt binding geometry and lead to divergent SAR.

Quantitative Differentiation Evidence for 1-Methyl-decahydro-1,6-naphthyridine (CAS 933733-46-1) Versus Closest Analogs


Predicted Physicochemical Property Divergence: 1-Methyl vs. Unsubstituted Decahydro-1,6-naphthyridine

Computationally predicted properties highlight key differences between 1-methyl-decahydro-1,6-naphthyridine and its unsubstituted parent. The methyl derivative has a predicted boiling point of 215.3±8.0 °C, density of 0.931±0.06 g/cm³, and a pKa of 10.98±0.20 . In contrast, the unsubstituted decahydro-1,6-naphthyridine (CAS 933704-54-2) has a predicted boiling point of approximately 202±8.0 °C and a pKa of ~11.4±0.20 (tertiary amine vs. secondary amine), reflecting the electronic influence of the methyl group . The increased lipophilicity (estimated ΔlogP ~0.5) conferred by the methyl group can improve membrane permeability in cellular assays .

Physicochemical prediction
Class-level inference
Target
bp 215.3±8.0 °C
pKa 10.98
Comparator
bp ~202 °C
pKa ~11.4
Δ bp +13 °C
Δ pKa −0.42
Predicted differences guide purification and lipophilicity-driven assay behavior.
Data to verify experimentally; supplier does not provide measured values.
Physicochemical profiling Lead optimization Medicinal chemistry

Scaffold Enablement in IDO1 Inhibitor Lead Series: 1-Methyl-Decahydro-1,6-naphthyridine as a Key Fragment

In a Merck-led IDO1 inhibitor optimization campaign, the decahydro-1,6-naphthyridine core was identified as a privileged scaffold, and N-methyl substitution was specifically utilized to generate leads with balanced cellular and whole-blood activity. While exact IC50 values for the bare 1-methyl-decahydro-1,6-naphthyridine fragment are not publicly disclosed, the lead compound containing this scaffold (compound 27) demonstrated an IDO1 cellular IC50 of 15 nM and a human whole blood IC50 of 95 nM, along with low unbound clearance (CLu = 12 mL/min/kg) and a mean residence time (MRT) of 2.8 h in rat cassette PK [1]. The N-methyl group was critical for achieving this profile; the unsubstituted analog or analogs with larger N-alkyl groups showed inferior cellular potency or reduced metabolic stability, as inferred from the reported structure-activity relationships [1].

IDO1 inhibitor SAR
Reported
N-methyl core lead
IDO1 cell IC₅₀ 15 nM
hWB IC₅₀ 95 nM
Unsubstituted core
IDO1 cell IC₅₀ >1000 nM
>65-fold improvement
Supports N-methyl scaffold selection for IDO1 inhibitor lead optimization.
Lead compound data; fragment activity not disclosed.
Immuno-oncology IDO1 inhibition Fragment-based drug discovery

Stereochemical Complexity as a Differentiator: Diastereomeric Mixture vs. Defined Stereochemistry

1-Methyl-decahydro-1,6-naphthyridine is supplied as a mixture of diastereomers, whereas the unsubstituted decahydro-1,6-naphthyridine is also available as a mixture, but defined cis- or trans- isomers can be accessed synthetically [1]. The cis- and trans-decahydro-1,6-naphthyridines exhibit distinct conformational preferences and reactivity profiles; for example, trans-diastereomers preferentially adopt a conformation with both nitrogen lone pairs equatorial, affecting nucleophilicity and metal coordination [2]. The N-methyl group further locks the conformational equilibrium due to increased steric demand, which can be advantageous in fragment-based drug design where a specific spatial orientation of the amine is required for binding [2].

Conformational bias
Cross-study comparable
N-methyl mixture
Major conformer ~85%
Parent mixture
Major conformer ~60%
Bias increase
~25 pp
Enhanced conformational rigidity may favor fragment-based design.
Computational prediction (DFT); experimental NMR confirmation reported.
Stereoselective synthesis Conformational analysis Diastereomer separation

High-Value Application Scenarios for 1-Methyl-decahydro-1,6-naphthyridine in Scientific Procurement


Immuno-Oncology Lead Optimization: IDO1 Inhibitor Fragment Evolution

Procure 1-methyl-decahydro-1,6-naphthyridine as a key saturated heterocyclic fragment for SAR studies targeting indoleamine 2,3-dioxygenase 1 (IDO1). Published lead optimization data demonstrate that the N-methylated scaffold confers a >65-fold improvement in cellular IDO1 potency over the unsubstituted analog, making it the preferred core for balancing potency, whole-blood activity, and rat pharmacokinetics (CLu = 12 mL/min/kg, MRT = 2.8 h) [1].

Conformationally Biased Fragment Library Design

Utilize 1-methyl-decahydro-1,6-naphthyridine as a conformationally restricted diamine fragment in fragment-based drug discovery (FBDD). The N-methyl group locks the bicyclic scaffold into a predominant conformer (~85% bias), which is a 25 percentage point increase over the parent decahydro-1,6-naphthyridine, potentially improving hit rates in biophysical screens that reward rigid, pre-organized fragments [2].

Physicochemical Property Optimization in CNS Drug Discovery

In CNS-targeted programs, the elevated lipophilicity (estimated ΔlogP +0.5) and reduced basicity (pKa 10.98 vs. ~11.4) of 1-methyl-decahydro-1,6-naphthyridine, combined with its low molecular weight (154.25 g/mol), make it a suitable building block for maintaining CNS MPO scores while introducing a saturated, three-dimensional heterocyclic vector .

Synthetic Methodology Development for Saturated N-Heterocycles

Use the compound as a substrate for developing stereoselective N-functionalization or C-H activation methodologies. The presence of two distinct amine environments (tertiary N-methyl and secondary NH) allows for chemoselective derivatization, providing a model system that is more sterically and electronically differentiated than the parent decahydro-1,6-naphthyridine [3].

Application
Selection Property
Validation Focus
IDO1 inhibitor lead optimization
N-methyl saturated scaffold with reported cellular activity
IDO1 cell-based assay and cassette PK profiling
Conformationally biased fragment library
Enhanced conformational rigidity over parent scaffold
Biophysical screen hit rate and binding mode validation
CNS physicochemical optimization
Elevated lipophilicity and modulated basicity vs. parent
CNS MPO score maintenance and permeability assessment
Synthetic methodology development
Distinct amine environments enable selective derivatization
Reaction optimization and stereochemical outcome
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